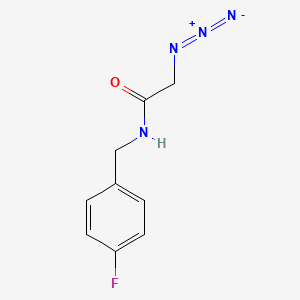

2-azido-N-(4-fluorobenzyl)acetamide

Description

Overview of Azidoacetamides in Organic Synthesis and Medicinal Chemistry Context

Azidoacetamides are a class of organic compounds characterized by the presence of both an azide (B81097) (-N₃) and an acetamide (B32628) (-NHC(O)CH₃) functional group. These moieties are not merely passive components; they are versatile tools in the hands of organic and medicinal chemists.

Azides have found valuable applications in medicinal chemistry and molecular biology. nih.govnih.gov They are key intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds, such as tetrazoles, triazolines, and triazoles. nih.gov The azide group also serves as a versatile synthon in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. rsc.org

Amide bonds, on the other hand, are fundamental to the structure of many physiologically active compounds, including proteins and glycoproteins. nih.goviucr.org N-arylacetamides, a subset of amides, are significant intermediates in the production of medicinal, agrochemical, and pharmaceutical compounds. nih.govnih.gov They have been identified as inhibitors of enzymes like methionine aminopeptidase-2 and HIV protease and have shown potent antitumor activity. nih.gov

The combination of these two functional groups in azidoacetamides creates a scaffold with broad potential for creating diverse and complex molecules with a wide range of biological activities. rsc.orgrsc.org

Significance of Fluorinated Organic Compounds in Molecular Design

The incorporation of fluorine into organic molecules is a widely used strategy in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. youtube.com The unique properties of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, impart significant advantages to the resulting fluorinated compounds. nih.gov

Key properties and their significance include:

Enhanced Stability: The strength of the C-F bond leads to high thermal and chemical stability, making fluorinated compounds resistant to degradation. youtube.comnih.gov

Increased Lipophilicity: The presence of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats, oils, and lipids), which can enhance its absorption and distribution within biological systems. youtube.com

Altered Bioavailability and Pharmacokinetics: Fluorine substitution can influence a drug's metabolic pathways and prolong its half-life in the body, potentially leading to improved efficacy and less frequent dosing. youtube.comnih.gov

Improved Binding Affinity: Fluorine atoms can increase a molecule's affinity for its biological target, such as an enzyme or receptor, leading to enhanced potency. youtube.com

Reduced Toxicity to Non-Target Species: In agrochemicals, fluorination can improve selectivity, reducing harm to beneficial organisms. youtube.com

The low natural abundance of fluorine also provides advantages for certain analytical and imaging techniques, such as 19F magnetic resonance imaging (MRI) and 18F positron emission tomography (PET). nih.govacs.org While the stability of some highly fluorinated compounds has raised environmental concerns, the strategic and controlled introduction of fluorine remains a cornerstone of modern molecular design. acs.orgacs.org

Research Trajectory and Academic Importance of 2-Azido-N-(4-fluorobenzyl)acetamide and Related Structural Motifs

The academic interest in this compound stems from the convergence of the valuable properties of both azidoacetamides and fluorinated compounds. Research on this compound and its close relatives is part of a broader effort to synthesize and characterize novel N-arylacetamides for potential applications in medicinal chemistry and materials science. nih.govnih.gov

A significant aspect of the research on this compound has been the detailed characterization of its molecular and crystal structure. researchgate.netiucr.orgnih.gov X-ray crystallography studies have revealed that the asymmetric unit of this compound consists of two independent molecules with differing orientations of the azido (B1232118) group. researchgate.netiucr.orgnih.gov These molecules form hydrogen-bonded chains that are further connected by other intermolecular interactions. researchgate.netiucr.orgnih.gov This in-depth structural analysis provides fundamental data that is crucial for understanding the compound's properties and for designing related molecules with specific three-dimensional arrangements.

The synthesis of this compound is typically achieved by reacting 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide in a mixture of ethanol (B145695) and water. iucr.orgresearchgate.netiucr.org This straightforward synthetic route makes the compound and its derivatives accessible for further investigation. nih.govresearchgate.net

The research on this compound and its analogs contributes to the growing library of well-characterized building blocks available to chemists for creating new drugs and materials. nih.gov

Scope and Objectives of Academic Research on the Chemical Compound

The primary objectives of academic research on this compound and related compounds are multifaceted and focus on fundamental chemical exploration and the potential for future applications.

Key Research Objectives:

Synthesis and Characterization: A core objective is the development of efficient and scalable synthetic methods for this compound and its derivatives. nih.goviucr.org This includes detailed characterization of their chemical and physical properties using techniques such as NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry. researchgate.net

Structural Analysis: A significant focus is on elucidating the three-dimensional structure of these molecules in the solid state through single-crystal X-ray diffraction. researchgate.netiucr.orgnih.gov This provides insights into conformation, intermolecular interactions, and packing arrangements, which are critical for understanding the material's properties.

Exploration of Reactivity: Researchers aim to understand the chemical reactivity of the azido and acetamide functional groups within this specific molecular framework. This includes exploring their participation in various organic reactions, such as cycloadditions and reductions, to generate new and potentially bioactive compounds. rsc.org

Investigation of Biological Activity: A long-term goal is to investigate the potential biological activities of this compound and its derivatives. nih.gov This involves screening these compounds for various pharmacological effects, such as antimicrobial, anticancer, or enzyme inhibitory activities.

Development of New Building Blocks: The research aims to establish these compounds as versatile building blocks for the synthesis of more complex molecules, including peptidomimetics, heterocycles, and other scaffolds of medicinal interest. ku.edu

The collective findings from these research endeavors contribute to a deeper understanding of the structure-property relationships in this class of compounds and pave the way for their potential use in various scientific and technological fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O/c10-8-3-1-7(2-4-8)5-12-9(15)6-13-14-11/h1-4H,5-6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYPMBGOLCKPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN=[N+]=[N-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Azido N 4 Fluorobenzyl Acetamide

Established Synthetic Routes from Precursor Halogenated Acetamides

The most well-documented and conventional method for the synthesis of 2-azido-N-(4-fluorobenzyl)acetamide involves the conversion of a corresponding halogenated acetamide (B32628), typically 2-chloro-N-(4-fluorobenzyl)acetamide. This transformation is a cornerstone of organic synthesis, relying on a fundamental reaction type.

Nucleophilic Substitution Reactions with Azide (B81097) Sources

The principal pathway to this compound is through a nucleophilic substitution reaction. In this process, the halogen atom on the alpha-carbon of the acetamide is displaced by an azide nucleophile. The most commonly employed azide source for this purpose is sodium azide (NaN₃) due to its availability and reactivity.

The reaction is analogous to the synthesis of similar N-arylacetamides, such as 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide. rcsi.comiucr.orgnih.govresearchgate.net In these syntheses, the corresponding 2-chloro-N-(aryl)acetamide is treated with sodium azide to yield the desired 2-azido product. rcsi.comnih.govresearchgate.net The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the azide ion attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the C-N₃ bond. masterorganicchemistry.comucsb.edu

A typical reaction setup involves dissolving the 2-chloro-N-(4-fluorobenzyl)acetamide precursor and a molar excess of sodium azide in a suitable solvent system.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time.

Based on analogous preparations, a mixture of ethanol (B145695) and water is a commonly used solvent system. rcsi.comiucr.orgnih.goviucr.org The ratio of ethanol to water can be adjusted to ensure the solubility of the reactants while facilitating the reaction. A typical ratio reported for similar syntheses is 70:30 (ethanol:water). rcsi.comiucr.orgiucr.org The reaction is generally carried out under reflux conditions, which corresponds to a temperature of approximately 80°C (353 K), for a duration of 24 hours. rcsi.comnih.gov The progress of the reaction is often monitored by thin-layer chromatography (TLC). rcsi.comnih.gov Upon completion, the product, which is often a solid, can be isolated by filtration and purified by recrystallization from a suitable solvent like hot ethanol. rcsi.comiucr.orgiucr.org For the synthesis of the closely related 2-azido-N-(4-fluorophenyl)acetamide, a yield of 69% has been reported under these conditions. iucr.org

Table 1: Typical Reaction Conditions for the Synthesis of 2-Azido-N-(aryl)acetamides

| Parameter | Condition | Source |

| Precursor | 2-Chloro-N-(4-fluorobenzyl)acetamide | researchgate.net |

| Reagent | Sodium Azide (NaN₃) | rcsi.comnih.gov |

| Solvent | Ethanol/Water (70:30) | rcsi.comiucr.orgiucr.org |

| Temperature | Reflux (approx. 80°C / 353 K) | rcsi.comnih.gov |

| Time | 24 hours | rcsi.comnih.gov |

| Monitoring | Thin-Layer Chromatography (TLC) | rcsi.comnih.gov |

| Work-up | Filtration, washing with cold water | rcsi.comiucr.orgiucr.org |

| Purification | Recrystallization from hot ethanol | rcsi.comiucr.orgiucr.org |

Exploration of Alternative and Green Chemistry Approaches in Synthesis

While the established synthetic route is effective, there is a growing interest in developing more environmentally benign and efficient methods for chemical synthesis. For the preparation of this compound, several green chemistry principles could be applied.

One area of exploration is the use of phase-transfer catalysis (PTC). nih.govacs.orgcrdeepjournal.org PTC can be particularly useful in reactions involving a water-soluble nucleophile like sodium azide and an organic-soluble substrate like 2-chloro-N-(4-fluorobenzyl)acetamide. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the azide anion from the aqueous phase to the organic phase, where the reaction occurs. crdeepjournal.org This can lead to milder reaction conditions, reduced reaction times, and potentially the use of less hazardous organic solvents. crdeepjournal.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, is another green approach. For instance, the synthesis of α-azido ketones has been achieved in a one-pot procedure. nih.gov A similar strategy could potentially be developed for this compound, starting from the corresponding amine and chloroacetyl chloride, followed by in-situ azidation.

Furthermore, exploring alternative, greener solvent systems to replace or reduce the amount of volatile organic solvents is a key aspect of green chemistry. The use of ionic liquids or deep eutectic solvents could be investigated as potential reaction media.

Mechanistic Investigations of Formation Reactions

The formation of this compound from its chlorinated precursor is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.comucsb.edu The mechanism involves the direct attack of the azide ion (N₃⁻), a potent nucleophile, on the electrophilic α-carbon of the 2-chloro-N-(4-fluorobenzyl)acetamide. masterorganicchemistry.comnih.gov

The reaction proceeds in a single, concerted step. The azide ion approaches the carbon atom from the side opposite to the leaving group (the chloride ion). As the new bond between the nitrogen of the azide and the carbon forms, the bond between the carbon and the chlorine simultaneously breaks. ucsb.edu This backside attack leads to an inversion of stereochemistry at the α-carbon, although in this specific achiral molecule, this is not observable.

The transition state of the reaction involves a pentacoordinate carbon atom, where both the incoming nucleophile (azide) and the outgoing leaving group (chloride) are partially bonded. The negative charge is distributed over both the azide and the chloride. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile, which is characteristic of an Sₙ2 mechanism.

Computational studies on the nucleophilic substitution reactions of α-haloketones, which are structurally similar to α-haloamides, provide further insight into the energetics and driving forces of such reactions. up.ac.za These studies can help in understanding the role of the substituents and the solvent in influencing the reaction rate and selectivity.

Chemical Reactivity and Derivatization Strategies of 2 Azido N 4 Fluorobenzyl Acetamide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nih.gov This reaction is particularly effective for forming 1,2,3-triazole rings from azides and terminal alkynes. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgbeilstein-journals.org

The reaction of 2-azido-N-(4-fluorobenzyl)acetamide with various terminal alkynes in the presence of a copper(I) catalyst leads to the formation of 1,4-disubstituted 1,2,3-triazole derivatives. organic-chemistry.orgbeilstein-journals.org This transformation is a prime example of the Huisgen 1,3-dipolar cycloaddition, a reaction that is significantly accelerated and controlled by the copper catalyst. organic-chemistry.orgnih.gov The resulting triazole ring is a stable aromatic system that can act as a rigid linker or a pharmacophore in larger molecular architectures.

The general scheme for this reaction involves the reaction of the azide (B81097) with a terminal alkyne in the presence of a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov The reaction proceeds readily in various solvents, including water and mixtures of water with organic solvents like t-butanol. nih.govnih.gov

A variety of alkynes can be employed in this reaction, leading to a diverse library of triazole derivatives. The substituents on the alkyne can be varied to include alkyl, aryl, and functionalized groups, allowing for fine-tuning of the properties of the final products. nih.gov

Table 1: Examples of 1,2,3-Triazole Derivatives Synthesized from this compound via CuAAC

| Alkyne Reactant | Resulting 1,2,3-Triazole Derivative |

| Phenylacetylene | N-(4-fluorobenzyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide |

| Propargyl alcohol | N-(4-fluorobenzyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetamide |

| Ethynyltrimethylsilane | N-(4-fluorobenzyl)-2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetamide |

This table presents hypothetical examples based on the known reactivity of the CuAAC reaction.

A key feature of the CuAAC reaction is its high regioselectivity. The copper catalyst exclusively directs the reaction to form the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov This high degree of control is a result of the reaction mechanism, which involves the formation of a copper acetylide intermediate that then reacts with the azide. organic-chemistry.orgnih.gov The stereoselectivity of the reaction is generally not a factor as the newly formed triazole ring is planar and achiral, unless a chiral alkyne is used.

Other Transformations Involving the Azido (B1232118) Functionality

While the CuAAC reaction is the most prominent transformation of the azido group in this compound, other reactions can also be employed to modify this functional group. The azide can, for instance, be reduced to a primary amine. This transformation opens up a new set of derivatization possibilities, allowing for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation.

Furthermore, azides can participate in Staudinger reactions with phosphines to form aza-ylides, which can then be hydrolyzed to amines or reacted with carbonyl compounds to form imines. They can also undergo reactions with other activated species, although these are less common than the CuAAC reaction.

Reactivity of the N-(4-fluorobenzyl)acetamide Moiety

The N-(4-fluorobenzyl)acetamide portion of the molecule also presents opportunities for chemical modification, although these are generally less explored than the reactions of the azido group.

The 4-fluorobenzyl ring is susceptible to electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho to the fluorine atom (positions 3 and 5). However, the deactivating nature of the fluorine atom means that these reactions will generally require harsher conditions than similar reactions on an unsubstituted benzene (B151609) ring. uci.edu Potential electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The amide linkage in this compound is generally stable. However, it can be cleaved under strong acidic or basic conditions through hydrolysis to yield 4-fluorobenzylamine (B26447) and azidoacetic acid. More targeted modifications can also be envisioned. For example, the N-H proton of the amide can be deprotonated with a strong base, and the resulting anion can be reacted with electrophiles. Additionally, the carbonyl group of the amide can potentially undergo reduction or reaction with organometallic reagents, though these transformations might be challenging in the presence of the reactive azide group. Oxidative debenzylation of N-benzyl amides can be achieved using certain reagents, which would lead to the corresponding primary amide. acs.org

Advanced Structural Analysis of this compound Not Available in Current Scientific Literature

A thorough review of scientific databases and chemical literature reveals a lack of published research specifically detailing the advanced structural characterization of the compound This compound . Consequently, the generation of an article covering the requested topics of X-ray crystallography, Hirshfeld surface analysis, and detailed intermolecular interaction analysis for this specific molecule is not possible at this time.

The specified outline requires in-depth experimental data that is not available in the public domain for this compound. This includes:

X-ray Crystallographic Data: No crystal structure has been deposited or published, which is a prerequisite for analyzing the asymmetric unit, crystal packing, torsion angles, and conformational isomerism.

Hirshfeld Surface Analysis: This quantitative examination of intermolecular contacts is contingent on having high-quality crystallographic data, which is unavailable.

Spectroscopic Characterization: While general spectroscopic methods would be used for its characterization, specific, peer-reviewed spectral data (such as ¹H NMR, ¹³C NMR, FT-IR) for this compound are not documented in the searched literature.

It is important to note that extensive research is available for the closely related analog, 2-azido-N-(4-fluorophenyl)acetamide , which lacks the methylene (B1212753) (-CH2-) spacer of the benzyl (B1604629) group. This analog has been the subject of detailed structural studies, including X-ray crystallography and Hirshfeld surface analysis. However, due to the significant structural differences between a phenyl and a benzyl group, the findings for one compound cannot be extrapolated to the other to maintain scientific accuracy.

Until research on this compound is conducted and published, a scientifically accurate article based on the requested detailed outline cannot be compiled.

Advanced Structural Characterization and Intermolecular Interaction Analysis

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For the related compound, 2-azido-N-(4-fluorophenyl)acetamide, both ¹H and ¹³C NMR data have been reported, confirming its molecular structure. nih.goviucr.orgresearchgate.net

¹H NMR Data: In the proton NMR spectrum, recorded in DMSO-d₆, the following signals are observed: a singlet at 4.02 ppm corresponding to the two protons of the methylene (B1212753) (CH₂) group adjacent to the azide (B81097), a multiplet between 6.93 and 7.11 ppm attributed to the four aromatic protons of the fluorophenyl ring, and a singlet at 10.05 ppm for the amide (NH) proton. nih.goviucr.orgresearchgate.net

¹³C NMR Data: The ¹³C NMR spectrum, also in DMSO-d₆, shows a signal at 51.18 ppm for the methylene carbon (CH₂). nih.goviucr.orgresearchgate.net The carbons of the aromatic ring appear in the range of 113.90–120.86 ppm, with the carbon atom bonded to the nitrogen (C-N) resonating at 131.47 ppm. The carbonyl carbon (C=O) of the amide group is observed at 165.71 ppm. nih.goviucr.orgresearchgate.net

Interactive Data Table: NMR Data for 2-azido-N-(4-fluorophenyl)acetamide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

| ¹H | 10.05 | Singlet | NH | DMSO-d₆ |

| ¹H | 6.93-7.11 | Multiplet | Aromatic CH | DMSO-d₆ |

| ¹H | 4.02 | Singlet | N₃-CH₂ | DMSO-d₆ |

| ¹³C | 165.71 | - | C=O | DMSO-d₆ |

| ¹³C | 131.47 | - | Aromatic C-N | DMSO-d₆ |

| ¹³C | 113.90-120.86 | - | Aromatic CH | DMSO-d₆ |

| ¹³C | 51.18 | - | N₃-CH₂ | DMSO-d₆ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-azido-N-(4-fluorophenyl)acetamide confirms the presence of its key functional groups. nih.goviucr.orgresearchgate.net

A strong absorption band is observed at 2109 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (N₃) group. nih.goviucr.orgnih.gov The amide group gives rise to several distinct bands: a sharp peak at 3254 cm⁻¹ corresponding to the N-H stretching vibration, and a strong absorption at 1660 cm⁻¹ due to the C=O (amide I) stretching. nih.govnih.gov Other notable peaks include those for aromatic C-H stretching around 3073 cm⁻¹, C-H stretching of the CH₂ group at 2961 cm⁻¹, and the N-C amide bond at 1027 cm⁻¹. nih.goviucr.orgnih.gov

Interactive Data Table: IR Absorption Bands for 2-azido-N-(4-fluorophenyl)acetamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3254 | N-H Stretch | Amide |

| 3073 | C-H Stretch | Aromatic |

| 2961 | C-H Stretch | CH₂ |

| 2109 | Asymmetric Stretch | Azide (N₃) |

| 1660 | C=O Stretch (Amide I) | Amide |

| 1027 | N-C Stretch | Amide |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using ESI-MS (Electrospray Ionization-Mass Spectrometry) was performed on 2-azido-N-(4-fluorophenyl)acetamide.

The analysis provided a measured m/z (mass-to-charge ratio) of 194.1165. nih.goviucr.orgresearchgate.net This experimental value is in excellent agreement with the calculated exact mass of the protonated molecule [C₈H₇FN₄O + H]⁺, which is 194.18, confirming the molecular formula of the compound. nih.goviucr.orgresearchgate.net

Interactive Data Table: Mass Spectrometry Data for 2-azido-N-(4-fluorophenyl)acetamide

| Technique | Parameter | Value |

| HRMS (ESI-MS) | Calculated m/z for C₈H₇FN₄O | 194.18 |

| HRMS (ESI-MS) | Found m/z | 194.1165 |

Computational and Theoretical Investigations of 2 Azido N 4 Fluorobenzyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govrsc.org DFT methods are routinely used to predict a wide array of molecular properties, including geometries, reaction energies, and spectroscopic parameters. rsc.orgnih.gov

The first step in a computational analysis is typically the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For 2-azido-N-(4-fluorobenzyl)acetamide, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

While specific data for the title compound is not available, a study on the closely related compound, 2-azido-N-(4-fluorophenyl)acetamide , provides valuable insights into its solid-state conformation through X-ray crystallography. It is reasonable to assume that the benzyl (B1604629) analogue would exhibit similar structural features in the acetamide (B32628) and azido (B1232118) moieties.

In a theoretical study of N-chlorophenyl based acetamide, DFT was used to study the dihedral angles and bond lengths to determine the molecular geometry. xisdxjxsu.asia Similarly, DFT calculations for this compound would reveal the planarity of the amide group and the orientation of the azido and 4-fluorobenzyl groups relative to each other. The electronic structure, including the distribution of electron density and the nature of the chemical bonds, would also be elucidated.

Table 1: Representative Theoretical Bond Lengths and Angles for Acetamide Derivatives (Hypothetical for this compound based on related compounds)

| Parameter | Typical Value (Å or °) | Notes |

| C=O bond length | ~1.23 Å | Characteristic of an amide carbonyl group. |

| C-N (amide) bond length | ~1.35 Å | Shorter than a typical C-N single bond due to resonance. |

| N-H bond length | ~1.01 Å | Typical for an amide N-H bond. |

| N-N-N (azide) angle | ~172° | The azide (B81097) group is nearly linear. |

| C-N (azide) bond length | ~1.47 Å | |

| Dihedral angle (O=C-N-C) | ~180° (trans) or ~0° (cis) | The trans conformation is generally more stable in acetamides. |

Note: This table is illustrative and based on general values for acetamides and azides. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com

For this compound, the HOMO is likely to be localized on the electron-rich azido group and the phenyl ring, while the LUMO may be distributed over the carbonyl group and the aromatic ring. The presence of the electronegative fluorine atom on the benzyl ring would be expected to lower the energy of both the HOMO and LUMO orbitals. numberanalytics.com DFT calculations would provide precise energies for these orbitals and the resulting energy gap.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.5 | Related to ionization potential; indicates electron-donating ability. |

| ELUMO | -1.2 | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis. Actual values would depend on the specific level of theory and basis set used in the DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. xisdxjxsu.asiaresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the terminal nitrogen atoms of the azido group, making them potential sites for interaction with electrophiles or for hydrogen bonding. dtic.mil The hydrogen atom of the amide N-H group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The fluorine atom on the aromatic ring, being highly electronegative, would also contribute to a region of negative potential. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations can accurately predict spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

DFT methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.netacs.org For this compound, characteristic vibrational modes would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the azido group. chemrxiv.orgnih.gov DFT calculations have been shown to be effective in studying the vibrational spectra of acetamide derivatives. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net This would allow for the assignment of the ¹H and ¹³C NMR signals of this compound to specific atoms in the molecule, aiding in its structural elucidation.

Table 3: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | ~3300 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~2950 |

| N₃ (azide) | Asymmetric Stretch | ~2100 |

| C=O (amide) | Stretching (Amide I) | ~1680 |

| N-H (amide) | Bending (Amide II) | ~1550 |

| C-F | Stretching | ~1220 |

Note: These are approximate values based on typical ranges for these functional groups. Precise prediction requires specific calculations.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. researchgate.netnih.gov For a molecule like this compound, several reaction pathways could be of interest.

The thermal or photochemical decomposition of the azido group to form a highly reactive nitrene intermediate is a common reaction of organic azides. researchgate.net DFT calculations could model this process, determining the energy barrier for the extrusion of N₂ and the nature of the resulting nitrene (singlet or triplet state).

Another important reaction of azides is the [3+2] cycloaddition with alkynes or alkenes, often catalyzed by copper(I) (the "click" reaction) or ruthenium, to form triazoles. rsc.org Theoretical studies can elucidate the mechanism of these cycloadditions, including the role of the catalyst and the factors that determine the regioselectivity of the reaction. researchgate.netacs.org Computational investigations into the reactions of benzenesulfonyl azides have, for instance, detailed the energetics of cycloaddition versus nitrene formation pathways. nih.govresearchgate.net Such studies on this compound would provide fundamental insights into its reactivity and potential for use in synthetic applications.

Biological Interactions and Mechanistic Studies in Vitro and Molecular Level

Investigations into Enzyme Inhibition Mechanisms

Enzyme inhibition is a key area of investigation for compounds containing acetamide (B32628) and azide (B81097) functionalities. These structural components are present in numerous pharmacologically active agents.

Methionine Aminopeptidase-2 (MetAP2) Inhibition Studies

Methionine aminopeptidases (MetAPs) are enzymes that remove the N-terminal methionine from new proteins, a crucial step in protein maturation and function. nih.gov Specifically, MetAP2 is a validated target in oncology due to its essential role in angiogenesis, the formation of new blood vessels that tumors require to grow. nih.govnih.govsyndevrx.com Inhibition of MetAP2 can suppress the proliferation of endothelial cells, thereby exerting anti-angiogenic and antitumor effects. nih.govnih.gov

While N-arylacetamides, a class of compounds structurally related to 2-azido-N-(4-fluorobenzyl)acetamide, have been identified as potential inhibitors of MetAP2, specific studies detailing the inhibitory activity of this compound against this enzyme are not found in the current body of literature. Research on other MetAP2 inhibitors has paved the way for therapeutic interventions in obesity and metabolic disorders by targeting the vascular system. nih.gov

HIV Protease Inhibition Studies

HIV protease is a critical enzyme for the life cycle of the human immunodeficiency virus (HIV), as it cleaves newly synthesized polyproteins to create mature, infectious virus particles. Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov

Similar to the case with MetAP2, the general class of N-arylacetamides has been noted for its potential to inhibit HIV protease. However, direct experimental evidence and detailed mechanistic studies on the interaction between This compound and HIV protease are not available. Research into HIV protease inhibitors is extensive, with drug design efforts focusing on overcoming resistance and improving therapeutic profiles. nih.govmdpi.com For example, novel azido-nucleoside analogues have been developed that show potent anti-HIV activity, though these are structurally distinct from the subject compound. nih.gov

Cholinesterase (ChE) Inhibition Studies of Derivatives

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

No studies were identified that specifically evaluate the cholinesterase inhibitory properties of This compound or its direct derivatives. The field of cholinesterase inhibitor research is active, with various molecular scaffolds being explored. For instance, derivatives of N-benzylpiperidine and phthalimide (B116566) have been synthesized and evaluated as potential AChE inhibitors. nih.govnih.gov

Exploration of Antimicrobial Activity in Model Systems

The acetamide moiety is a common feature in many compounds investigated for antimicrobial properties. The introduction of different chemical groups, such as halogens, can significantly influence this activity.

Evaluation Against Bacterial Strains (e.g., Staphylococcus, Pseudomonas, E. coli)

There is no specific data from published studies on the antibacterial effects of This compound against common bacterial pathogens.

However, related research on other acetamide-containing molecules demonstrates the potential for this chemical class. For example, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown it to possess bactericidal activity against Klebsiella pneumoniae, a significant pathogen. nih.gov This activity was enhanced by the presence of a chlorine atom. nih.gov Furthermore, combining this chloro-acetamide with antibiotics like meropenem (B701) and imipenem (B608078) resulted in a synergistic effect, reducing the concentrations needed to kill the bacteria. scielo.br Other research has explored derivatives of 2-mercaptobenzothiazole (B37678) containing an acetamide linker, with some compounds showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to the antibiotic levofloxacin. nih.gov

Evaluation Against Fungal Strains

No specific research was found detailing the antifungal activity of This compound .

Studies on structurally related compounds offer some insight. For instance, the antifungal activity of N-(2-hydroxyphenyl) acetamide against Candida albicans was found to be significantly enhanced by the addition of a chlorine atom to the acetamide group, indicating that halogenation can be a key factor in the antifungal potential of acetamides. nih.gov Similarly, a series of N-(4-halobenzyl)amides derived from benzoic and cinnamic acids were tested against Candida species, with some compounds showing potent inhibitory effects, even against fluconazole-resistant strains. nih.gov

Mechanistic Insights into Antimicrobial Action

Direct studies detailing the antimicrobial mechanism of this compound are limited. However, the general antimicrobial potential of acetamide derivatives is recognized. nih.govmdpi.comresearchgate.net The antimicrobial activity of related compounds often stems from their ability to interfere with essential cellular processes in microorganisms. For instance, some acetamide derivatives have been shown to inhibit bacterial enzymes crucial for survival. nih.gov

The presence of the azide group (-N₃) is significant. Organic azides are known to possess biological activity, and in some contexts, they can act as inhibitors of certain enzymes. mdpi.comnih.gov For example, sodium azide is a known inhibitor of the respiratory chain. acs.org The azide group in this compound could potentially interact with metabolic pathways in a similar inhibitory fashion. Furthermore, the lipophilicity conferred by the 4-fluorobenzyl group may facilitate the compound's passage across microbial cell membranes, a critical step for reaching intracellular targets. nih.gov Some studies on other acetamide derivatives have suggested that the acetamido group itself is important for antibacterial capacity. mdpi.com

Role as Chemical Probes for Biological Target Identification

The azide functional group is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov This makes azido-containing compounds like this compound valuable potential tools for chemical biology.

The azide group can serve as a "handle" for "click chemistry" reactions, most notably the Staudinger ligation and the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. nih.govresearchgate.net These reactions allow for the specific labeling of biomolecules. In a typical application, an azido-containing compound is introduced into a biological system where it may interact with and bind to a specific target protein. Subsequent introduction of a reporter molecule (e.g., a fluorescent dye or a biotin (B1667282) tag) bearing a complementary reactive group (e.g., a phosphine (B1218219) or an alkyne) leads to a covalent linkage between the compound and the reporter. This enables the visualization or isolation and subsequent identification of the target protein. nih.govacs.org

Therefore, this compound could potentially be used as a chemical probe to identify its biological targets. If the compound exhibits a specific biological effect, this bioorthogonal strategy would be a powerful method to elucidate its mechanism of action by identifying the proteins it interacts with.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

For related classes of compounds, such as N-arylacetamide derivatives, molecular docking has been employed to explore their inhibitory potential against various enzymes. royalsocietypublishing.orgnih.gov These studies typically involve creating a computational model of the target enzyme's active site and virtually "docking" the ligand into it to predict the binding affinity and key molecular interactions, such as hydrogen bonds and hydrophobic interactions. For example, docking studies on other acetamide derivatives have explored their interactions with bacterial kinases and DNA gyrases. nih.govacs.org

Given the potential of this compound as a bioactive molecule, molecular docking and simulation studies would be a logical step in its further investigation. Such studies could predict its binding to various microbial enzymes, helping to prioritize experimental validation and guide the design of more potent analogs. The table below illustrates the type of data that could be generated from such studies, based on findings for related compound classes.

| Compound Class | Target Enzyme | Key Interactions Predicted by Docking | Reference |

| N-arylacetamides | Urease | Interactions with active site nickel ions and key amino acid residues. | royalsocietypublishing.org |

| Thieno[2,3-d]pyrimidine-6-carboxamides | TrmD Inhibitor | Partial inhibition through interaction with the active site. | N/A |

| Benzothiazole Acetamide Derivatives | Bacterial Kinases, DNA Gyrases | Sharing of hydrophobic pockets with known inhibitors like levofloxacin. | nih.gov |

| Sesquiterpene Coumarin Derivatives | α-amylase | Binding to the active site, leading to mixed-type inhibition. | rsc.org |

This table demonstrates how molecular docking is applied to understand the interactions of various acetamide and related derivatives with their protein targets. Similar computational approaches could provide valuable hypotheses for the specific targets and binding modes of this compound.

Advanced Applications and Future Research Directions

Utilization in Polymer Chemistry and Material Science

The presence of the azide (B81097) group (–N₃) makes 2-azido-N-(4-fluorobenzyl)acetamide a prime candidate for modifying and creating novel polymeric materials. Azides are highly versatile functional groups in polymer science, primarily due to their participation in highly efficient and orthogonal "click" reactions. nih.gov

Synthesis of Functionalized Polymers via Click Chemistry

Click chemistry encompasses a class of reactions that are modular, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. nih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne. nih.gov This reaction is exceptionally selective and proceeds efficiently in both aqueous and organic solvents at room temperature. nih.gov

The compound this compound can be used as a key reagent to install the N-(4-fluorobenzyl)acetamide group onto polymer side-chains. This post-polymerization modification strategy is a powerful tool for creating functional materials, as it allows for the synthesis of a base polymer which can then be diversified. nih.gov For instance, a polymer backbone containing pendant alkyne groups can be readily synthesized and subsequently reacted with this compound. This approach has been successfully used with various polymer types to introduce specific functionalities. nih.govscispace.comresearchgate.net The introduction of the N-(4-fluorobenzyl)acetamide moiety could impart specific properties to the polymer, such as altered solubility, thermal stability, or surface energy.

| Polymer Backbone | Functionalization Strategy | Potential Application of Resulting Polymer |

| Poly(propargyl methacrylate) | CuAAC reaction with this compound | Creation of a polymer with functional side-chains for specialty coatings or films. |

| Alkyne-terminated Polyurethanes | End-group functionalization via CuAAC "click" reaction. scispace.com | Modification of thermoplastic polyurethane properties for advanced materials. |

| Alkyne-functionalized Chitosan | Grafting of side-chains onto a biopolymer. researchgate.net | Development of functional biomaterials with tailored surface properties. |

| Alkyne-functionalized PPX | Surface modification of parylene-based polymers. mdpi.com | Fabrication of low-fouling surfaces for biomedical devices or sensors. mdpi.com |

Development of Porous Materials

The development of porous materials, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), relies on the self-assembly of molecular building blocks into ordered, crystalline structures. Crystal structure analyses of 2-azido-N-(4-fluorophenyl)acetamide and its analogues reveal a strong tendency to form extended chains through intermolecular N—H⋯O hydrogen bonds and to participate in π-stacking interactions. nih.govnih.govresearchgate.net This inherent ability to self-organize into higher-order structures suggests that this compound could be a valuable component in the design of new porous materials.

While direct synthesis of a porous framework from this compound alone is unlikely, it could be incorporated as a functional strut or linker in combination with other multi-topic linkers. Furthermore, the azide group provides a powerful tool for the post-synthetic modification of existing porous materials. An alkyne-functionalized MOF or COF could be readily "clicked" with this compound to functionalize the interior pore surfaces, thereby tuning the material's properties for applications like selective gas sorption or catalysis.

Design and Synthesis of Complex Molecular Architectures

Modern chemistry focuses on the rational design and assembly of multiple molecular components to create large, functional molecules and scaffolds. mdpi.com this compound serves as an excellent bifunctional building block for this purpose. The azide group acts as a robust and highly specific covalent handle for conjugation via click chemistry, while the N-(4-fluorobenzyl)acetamide portion can introduce specific physicochemical properties or act as a site for non-covalent interactions. mdpi.com

Methodological Advancements in Synthetic Chemistry using the Compound

The use of this compound represents a methodological advancement by providing a simple and efficient route to introduce the N-(4-fluorobenzyl)acetamide functionality into target molecules. The primary advantage stems from the application of click chemistry. mdpi.com This method is often superior to traditional synthetic transformations, which may require harsh conditions or have limited functional group tolerance, leading to lower yields and complex purification procedures. nih.gov

Furthermore, the presence of a fluorine atom on the benzyl (B1604629) ring offers a significant analytical advantage. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful characterization technique that benefits from a wide chemical shift range and the absence of background signals in most biological and organic systems. Incorporating the 4-fluorobenzyl group via this compound allows for the use of ¹⁹F NMR as a non-invasive probe to monitor reaction progress, confirm conjugation, or study the chemical environment of the molecule in complex systems.

Future Research Avenues in Chemical Biology and Material Science (Non-Clinical Focus)

The versatile nature of this compound opens up numerous avenues for future research, particularly in the non-clinical domains of chemical biology and material science.

In chemical biology , the compound can be utilized as a chemical probe. By clicking it onto a biomolecule of interest (e.g., a peptide or an oligonucleotide), researchers can introduce the fluorobenzylacetamide tag. This tag can be used for several purposes, such as creating affinity purification resins to identify binding partners or using the fluorine atom as a ¹⁹F NMR reporter to study molecular interactions and conformational changes in a non-invasive manner.

In material science , future research could focus on synthesizing novel polymers by incorporating this compound as a side-chain functionality. nih.gov Studies could then investigate how the presence of this group affects the bulk properties of the material, such as its thermal degradation profile, mechanical strength, or gas permeability. Another promising direction is the creation of functional surfaces. By grafting the molecule onto substrates like silicon wafers or gold nanoparticles via its azide group, researchers could create surfaces with tailored properties, such as specific wettability, protein resistance, or unique optical characteristics. mdpi.com The self-assembly properties observed in its crystal structure could also be explored for developing new liquid crystalline materials. nih.govresearchgate.net

Q & A

Advanced Research Question

- Aquatic Toxicity : Classified as H400 (acute toxicity to aquatic life) due to azide persistence. Avoid release into waterways .

- Waste Treatment : Degrade azides via controlled hydrolysis (pH <3 with H₂SO₄) or oxidation (H₂O₂/CuSO₄) to convert azides to harmless N₂ gas .

- Regulatory Compliance : Follow OSHA 29 CFR 1910.120 and EPA hazardous waste guidelines (40 CFR 262) for disposal .

How can computational methods aid in predicting the reactivity and toxicity of this compound?

Advanced Research Question

- DFT Calculations : Predict azide decomposition pathways (e.g., activation energy for N₂ release) and stability under varying conditions .

- Toxicity Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate LD₅₀ values and identify structural alerts (e.g., azide group linked to H330 inhalation toxicity) .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., binding free energy with enzymes) to prioritize synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.